molecular formula C24H31D5O2 B1163611 Docosahexaenoic Acid ethyl ester-d5

Docosahexaenoic Acid ethyl ester-d5

Cat. No. B1163611
M. Wt: 361.6
InChI Key: ITNKVODZACVXDS-HOUNFZJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Docosahexaenoic Acid ethyl ester-d5 (DHA ethyl ester-d5) contains five deuterium atoms. It is intended for use as an internal standard for the quantification of DHA ethyl ester by GC- or LC-mass spectrometry. DHA ethyl ester is the stabilized ethyl ester form of the ω-3 22:6 fatty acid. Dietary intake of DHA ethyl ester enhances maze-learning ability in old mice. In rats, dietary DHA ethyl ester increases plasma and erythrocyte membrane DHA levels without altering the content of the ω-6 arachidonic acid. Dietary DHA ethyl ester increases fatty acid oxidation enzymes in rats and, in humans with peroxisomal disorders, improves vision, liver function, muscle tone, and social contact., The ω-3 fatty acid eicosapentaenoic acid (EPA) competitively inhibits the metabolism of arachidonic acid by cyclooxygenase enzymes, suggesting that DHA ethyl ester may also directly modulate the actions of enzymes involved in fatty acid metabolism.

Scientific Research Applications

Visual Function Improvement in Peroxisomal Disorders

Research shows that DHA-EE can improve visual function in patients with peroxisome biogenesis disorders (PBDs), including Zellweger syndrome. Treatment with DHA-EE has been associated with the disappearance of nystagmus, stable retinal appearance, maintained visual acuity, and improved retinoneural function (Noguer & Martínez, 2010).

Enzymatic Esterification Process

DHA-EE is produced via ethyl esterification in a solvent-free system using Candida antarctica lipase. This method achieves high levels of esterification, indicating its potential for efficient industrial production (Shimada et al., 2001).

Purification Techniques

Advanced purification methods have been developed for DHA-EE, such as using silver-ion-immobilized membranes, which selectively interact with the carbon-carbon double bonds of DHA-EE, resulting in high purity levels (Ozawa et al., 2001).

Understanding the Pathogenic Role in Peroxisome-Deficient Mice

Studies on PEX5 knockout mice, a model for Zellweger syndrome, indicate that while DHA deficiency exists, it is not the major pathogenic factor in these mice. Supplementing DHA-EE in such cases did not result in clinical improvement, providing insights into the complex pathogenesis of peroxisomal disorders (Janssen et al., 2000).

Innovative Production Techniques

Recent advancements include the development of an ultrasonic packed-bed bioreactor for continuous production of DHA-EE. This method shows high conversion rates and stability, suggesting its potential for large-scale production (Kuo et al., 2022).

Oxidative Stability Enhancement

DHA-EE has been shown to have improved oxidative stability when modified, such as in the case of DHA vanillyl ester (DHA-VE). This increased stability broadens its potential applications, especially in functional food ingredients (Roby et al., 2015).

Extraction Behavior Modeling

The extraction dynamics of DHA-EE with silver ion have been studied, leading to the development of kinetic models. This research aids in understanding the extraction behavior of DHA-EE, which is crucial for its purification and application (Kamio et al., 2009).

Maze-Learning Ability in Mice

Dietary supplementation with DHA-EE has been linked to improved maze-learning ability in both young and old mice, suggesting its role in enhancing cognitive functions (Lim & Suzuki, 2000).

Bioequivalence Studies

Research into the bioequivalence of omega-3 acid ethyl esters, including DHA-EE, has provided insights into their pharmacokinetics and efficacy as treatment agents, particularly in the context of hypertriglyceridemia (Maki et al., 2017).

Metabolic Effects in Hypercholesterolemic Rats

Studies on hypercholesterolemic rats have shown that supplementation with DHA-EE can modulate plasma lipid profiles and reduce total weight gain, highlighting its potential therapeutic applications in metabolic disorders (Tabernero et al., 2013).

Immunomodulatory Effects

Dietary DHA-EE has been observed to suppress inflammation and immune responses in mice, suggesting its potential as an anti-inflammatory and immunosuppressive agent (Tomobe et al., 2000).

properties

Product Name

Docosahexaenoic Acid ethyl ester-d5

Molecular Formula

C24H31D5O2

Molecular Weight

361.6

InChI

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/i2D3,4D2

InChI Key

ITNKVODZACVXDS-HOUNFZJWSA-N

SMILES

CC/C=CC/C=CC/C=CC/C=CC/C=CC/C=CCCC(OC([2H])([2H])C([2H])([2H])[2H])=O

synonyms

Cervonic Acid ethyl ester-d5; DHA ethyl ester-d5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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